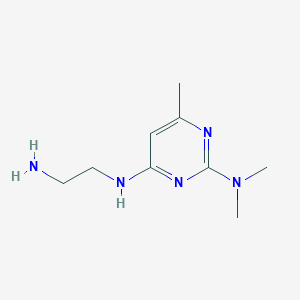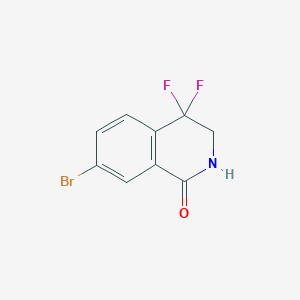
3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C4H6ClF3O2S2. It is a sulfonyl chloride derivative that contains both trifluoromethyl and sulfanyl groups, making it a versatile reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride typically involves the reaction of 3-Trifluoromethylsulfanyl-propane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
CF3S-CH2CH2SO3H+SOCl2→CF3S-CH2CH2SO2Cl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone under appropriate conditions.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfanyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation of the sulfanyl group.
Scientific Research Applications
3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is employed in the development of novel therapeutic agents, particularly those targeting enzymes and receptors.
Industry: It is used in the production of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of 3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the synthesis of sulfonamide drugs and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethyl-propane-1-sulfonyl chloride
- 3-Trifluoromethyl-benzene-1-sulfonyl chloride
- 3-Trifluoromethyl-ethane-1-sulfonyl chloride
Uniqueness
3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride is unique due to the presence of both trifluoromethyl and sulfanyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group provides additional reactivity, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C4H6ClF3O2S2 |
|---|---|
Molecular Weight |
242.7 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClF3O2S2/c5-12(9,10)3-1-2-11-4(6,7)8/h1-3H2 |
InChI Key |
FFJPZNJSVMARCH-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(F)(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


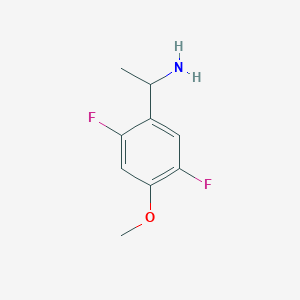

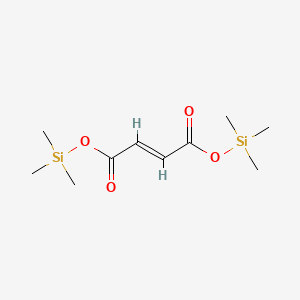
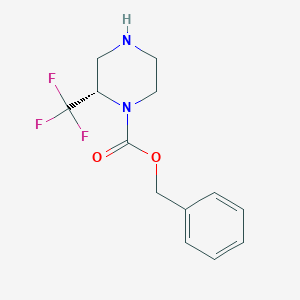


![5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12978653.png)
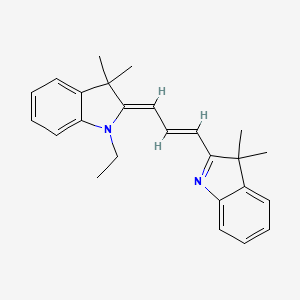
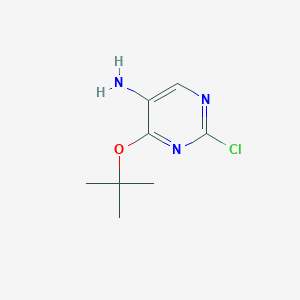
![1-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B12978664.png)


